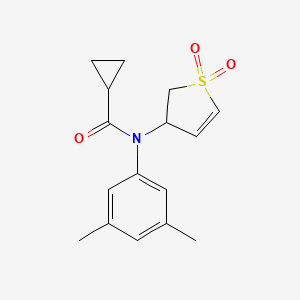

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide

CAS No.: 863445-85-6

Cat. No.: VC4150550

Molecular Formula: C16H19NO3S

Molecular Weight: 305.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 863445-85-6 |

|---|---|

| Molecular Formula | C16H19NO3S |

| Molecular Weight | 305.39 |

| IUPAC Name | N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C16H19NO3S/c1-11-7-12(2)9-15(8-11)17(16(18)13-3-4-13)14-5-6-21(19,20)10-14/h5-9,13-14H,3-4,10H2,1-2H3 |

| Standard InChI Key | LATFYJIJVGBLBC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3)C |

Introduction

1. Introduction to the Compound

N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structural features:

-

Phenyl Group: The presence of a 3,5-dimethylphenyl group introduces aromaticity and potential hydrophobic interactions.

-

Cyclopropane Carboxamide Core: The cyclopropane ring contributes to rigidity and influences the compound's steric properties.

-

Dihydrothiophene Sulfone Moiety: The 1,1-dioxido-2,3-dihydrothiophen group adds electron-withdrawing characteristics and potential reactivity due to the sulfone group.

This compound's structure suggests applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis.

3. Potential Applications

Medicinal Chemistry

The amide and sulfone groups are commonly found in bioactive molecules. Compounds with similar structures have been explored as:

-

Enzyme inhibitors: The sulfone group can mimic transition states in enzyme-catalyzed reactions.

-

Anti-inflammatory agents: Aromatic amides are often linked with COX or LOX inhibition.

Organic Synthesis

The cyclopropane ring is a versatile building block for synthesizing more complex molecules through ring-opening reactions.

4. Research Directions

Future studies could focus on:

-

Biological Activity Screening: Testing for antimicrobial, anticancer, or enzyme inhibitory properties.

-

Material Science Applications: Exploring its use in polymers or as a precursor for advanced materials.

-

Synthetic Modifications: Altering substituents to optimize solubility or binding affinity.

If you have access to specific studies or additional data about this compound, I can refine this article further!

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume